molecular formula C12H16ClN3O B1528120 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1374408-39-5

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No. B1528120
M. Wt: 253.73 g/mol
InChI Key: ICHOMXBLFQEWCJ-UHFFFAOYSA-N
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Description

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, also known as 3-BPOA-HCl, is a derivative of 1,2,4-oxadiazole and is used in a variety of scientific research applications. It is a compound of interest due to its ability to interact with a variety of biological targets and its potential for use in a wide range of laboratory experiments.

Scientific Research Applications

Synthesis and Medicinal Applications

Compounds containing the 1,2,4-oxadiazole nucleus, similar to 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, have been synthesized for their potential anticancer properties. For instance, benzimidazoles bearing the oxadiazole nucleus were synthesized and showed significant to good anticancer activity in vitro in a National Cancer Institute (NCI) 60 cell line panel. One compound, in particular, demonstrated significant growth inhibition activity, highlighting the therapeutic potential of such structures (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their ability to inhibit corrosion, which could be relevant to the applications of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride. For example, synthesized oxadiazole derivatives showed high efficiency in inhibiting mild steel corrosion in a hydrochloric acid solution, indicating their potential as corrosion inhibitors. The study involved weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, demonstrating the compounds' effectiveness in forming a protective layer on the steel surface (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-8-4-7-12-14-11(15-16-12)9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHOMXBLFQEWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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